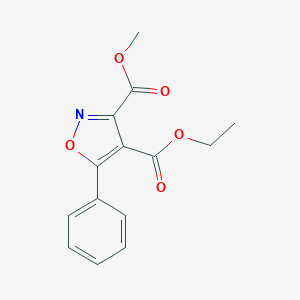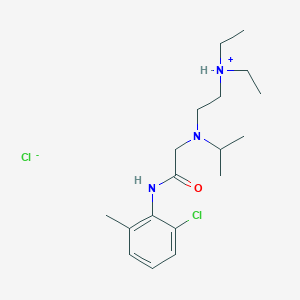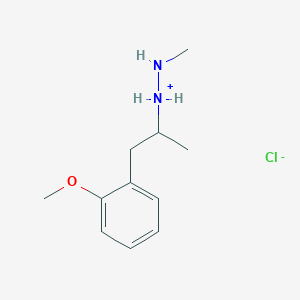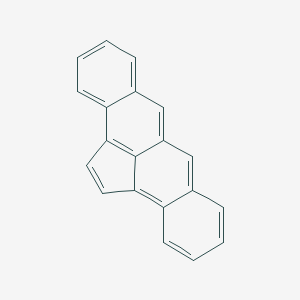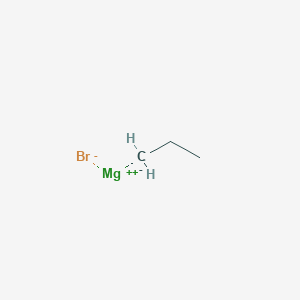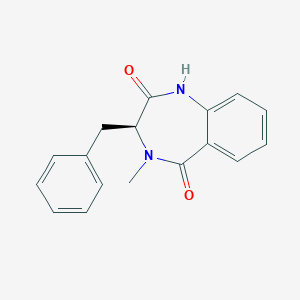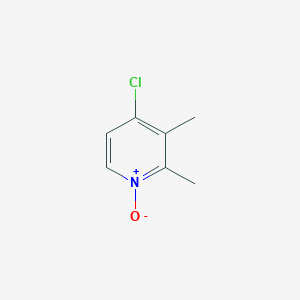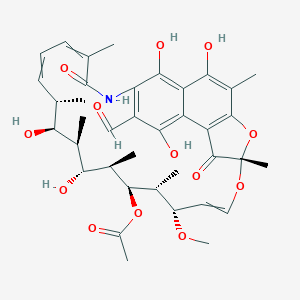
Diazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazan, also known as tetraazacyclooctane, is a cyclic organic compound that has been widely used in scientific research. Diazan has unique properties that make it an ideal candidate for various applications, including synthesis, catalysis, and biomedical research.
Mecanismo De Acción
The mechanism of action of Diazan is not well understood, but it is believed to act as a chelating agent. Diazan can form stable complexes with metal ions, which may play a role in its mechanism of action. Diazan has been shown to have antimicrobial and antitumor activity, but the exact mechanism of action is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Diazan has been shown to have low toxicity and is well tolerated in vivo. Diazan has been shown to have antimicrobial and antitumor activity in vitro and in vivo. Diazan has also been shown to have antioxidant activity and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diazan has several advantages for lab experiments, including its ability to form stable complexes with metal ions and drugs. Diazan is also easy to synthesize and has low toxicity. However, Diazan has limitations, including its limited solubility in water and its potential to form complexes with unwanted metal ions.
Direcciones Futuras
For Diazan research include the development of novel Diazan-based materials for biomedical applications and the use of Diazan as a catalyst in green chemistry applications.
Métodos De Síntesis
Diazan can be synthesized through several methods, including the reaction of 1,4-diaminobutane with formaldehyde, the reaction of 1,4-diaminobutane with paraformaldehyde, and the reaction of ethylenediamine with paraformaldehyde. The most common method for synthesizing Diazan is the reaction of 1,4-diaminobutane with formaldehyde. This method produces Diazan with a high yield and purity.
Aplicaciones Científicas De Investigación
Diazan has been widely used in scientific research due to its unique properties. Diazan can form stable complexes with metal ions, making it an ideal candidate for catalysis. Diazan has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. Diazan has been used in biomedical research as a potential drug delivery system due to its ability to form stable complexes with drugs. Diazan has also been used in the synthesis of novel materials, including polymers and nanoparticles.
Propiedades
Número CAS |
19690-35-8 |
|---|---|
Nombre del producto |
Diazan |
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
1,6-didiazohexane-2,5-dione |
InChI |
InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |
Clave InChI |
YRDXWCJQMHHUTN-GLIMQPGKSA-N |
SMILES isomérico |
C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |
SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
SMILES canónico |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Otros números CAS |
19690-35-8 |
Sinónimos |
diazan diazane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



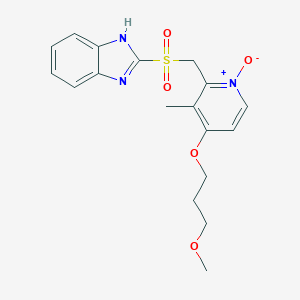
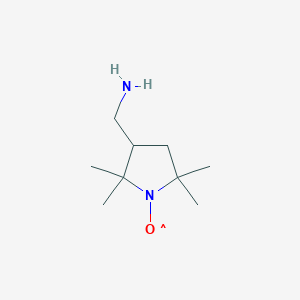
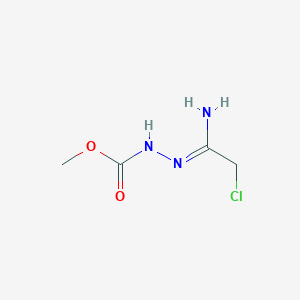
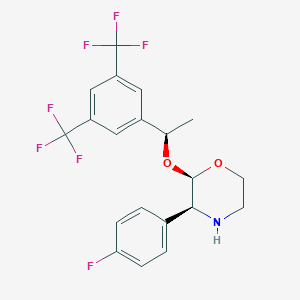
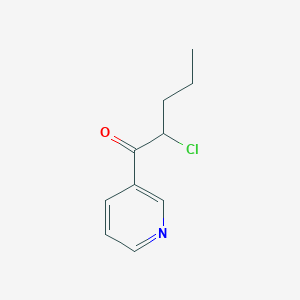
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
